molecular formula C10H13N3O B12327908 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Cat. No.: B12327908
M. Wt: 191.23 g/mol
InChI Key: XWADDXVQSVMSFE-UHFFFAOYSA-N
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Description

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is unique due to its specific combination of a piperazine ring and a pyridine ring with an aldehyde functional group

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13N3O/c14-8-9-1-2-10(7-12-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2

InChI Key

XWADDXVQSVMSFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C=O

Origin of Product

United States

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